molecular formula C5H2BrNOS B6167710 4-bromo-2-isocyanatothiophene CAS No. 1368654-04-9

4-bromo-2-isocyanatothiophene

Cat. No. B6167710
CAS RN: 1368654-04-9
M. Wt: 204
InChI Key:
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Description

4-bromo-2-isocyanatothiophene (4-Br-2-IT) is an organic compound with a unique structure that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the thiophene family, which is composed of four carbon atoms and two sulfur atoms in a ring structure. 4-Br-2-IT is a brominated isocyanate derivative of thiophene, which is a five-membered sulfur-containing heterocyclic aromatic compound. The bromination of 4-Br-2-IT has been shown to increase its reactivity and stability, making it an attractive target for medicinal chemistry research.

Safety and Hazards

The safety data sheet for a related compound, 4-Bromophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-isocyanatothiophene can be achieved through a two-step process involving the bromination of 2-isocyanatothiophene followed by the substitution of the isocyanate group with a bromine atom.", "Starting Materials": [ "2-isocyanatothiophene", "Bromine", "Sodium bromide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2-isocyanatothiophene", "a. Dissolve 2-isocyanatothiophene (1.0 g) in acetic acid (10 mL) in a round-bottom flask.", "b. Add bromine (1.2 mL) dropwise to the reaction mixture while stirring at room temperature.", "c. Add sodium bromide (1.5 g) to the reaction mixture and stir for 30 minutes.", "d. Quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-bromo-2-isocyanatothiophene as a yellow solid (yield: 85%).", "Step 2: Substitution of isocyanate group with bromine atom", "a. Dissolve 4-bromo-2-isocyanatothiophene (1.0 g) in a mixture of hydrogen peroxide (30%, 10 mL) and water (10 mL) in a round-bottom flask.", "b. Add sodium hydroxide (1.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-bromo-2-isocyanatothiophene as a yellow solid (yield: 75%)." ] }

CAS RN

1368654-04-9

Product Name

4-bromo-2-isocyanatothiophene

Molecular Formula

C5H2BrNOS

Molecular Weight

204

Purity

95

Origin of Product

United States

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